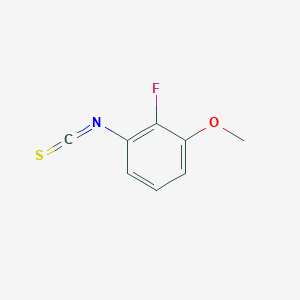

2-Fluoro-3-methoxyphenyl Isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNOS |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-fluoro-1-isothiocyanato-3-methoxybenzene |

InChI |

InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |

InChI Key |

FKNNSKFPUZQYHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

2-Fluoro-3-methoxyphenyl Isothiocyanate: Molecular Profiling, Synthesis, and Bioconjugation Dynamics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As bioconjugation strategies evolve, the demand for highly specific, finely-tuned electrophilic linkers has surged. 2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) represents a sophisticated building block in medicinal chemistry and protein engineering. The incorporation of fluorine and methoxy substituents on the phenyl ring subtly modulates the electrophilicity of the isothiocyanate (-N=C=S) core, offering unique kinetic profiles for nucleophilic attack by protein side chains.

This technical whitepaper provides a rigorous examination of the compound's molecular formulation, synthetic pathways, and field-proven methodologies for protein bioconjugation.

Physicochemical Profiling: Molecular Weight & Formula Dynamics

Understanding the exact mass and structural properties of 2-fluoro-3-methoxyphenyl isothiocyanate is the first step in ensuring accurate stoichiometric calculations for synthesis and conjugation workflows.

Molecular Formula Breakdown

The molecular formula is C₈H₆FNOS . This is derived from the core benzene ring (C₆), substituted at the 1-position by an isothiocyanate group (-N=C=S), at the 2-position by a fluorine atom (-F), and at the 3-position by a methoxy group (-OCH₃).

Exact Mass & Molecular Weight Calculation

To achieve high-fidelity mass spectrometry (LC-MS) validation during drug development, the exact molecular weight must be calculated using standard atomic weights:

-

Carbon (C): 8 × 12.011 = 96.088 g/mol

-

Hydrogen (H): 6 × 1.008 = 6.048 g/mol

-

Fluorine (F): 1 × 18.998 = 18.998 g/mol

-

Nitrogen (N): 1 × 14.007 = 14.007 g/mol

-

Oxygen (O): 1 × 15.999 = 15.999 g/mol

-

Sulfur (S): 1 × 32.065 = 32.065 g/mol

-

Total Molecular Weight: 183.205 g/mol

Quantitative Data Summary

| Property | Value | Structural Implication |

| Chemical Name | 2-Fluoro-1-isothiocyanato-3-methoxybenzene | Standard IUPAC nomenclature. |

| CAS Registry Number | 1351624-58-2[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₈H₆FNOS | Defines stoichiometric equivalents in reactions. |

| Molecular Weight | 183.20 g/mol | Critical for calculating molarity in conjugation buffers. |

| Precursor Amine | 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8)[2] | Starting material for thiophosgenation synthesis. |

| Electrophilic Center | Central Carbon of -N=C=S | Target for nucleophilic attack by amines/thiols. |

Mechanistic Reactivity: The Electrophilic Core

Isothiocyanates are classic heteroallenic electrophiles. The central carbon atom of the -N=C=S group is highly electron-deficient, making it highly reactive toward nucleophiles[3].

The presence of the 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the isothiocyanate carbon. Conversely, the 3-methoxy group provides competing resonance electron donation (+R effect) to the ring. This push-pull dynamic fine-tunes the reactivity of the isothiocyanate, making it less prone to rapid aqueous hydrolysis than highly electron-deficient aliphatic isocyanates, yet sufficiently reactive for efficient bioconjugation[4].

Lysine vs. Cysteine Conjugation Dynamics

When introduced to a protein, the isothiocyanate can react with two primary nucleophiles:

-

Lysine (ε-amino groups): Forms a highly stable thiourea linkage . This reaction requires a basic environment (pH 8.5–9.5) because the ε-amino group of lysine has a pKa of ~10.5 and must be deprotonated to act as a nucleophile[4][5].

-

Cysteine (thiol groups): Forms a dithiocarbamate linkage . This reaction occurs readily at physiological pH (6.5–7.5). However, dithiocarbamate linkages are thermodynamically reversible. Over time, or in the presence of free amines, an S-to-N transfer can occur, shifting the label from cysteine to lysine[6].

Experimental Methodologies

Protocol A: Synthesis of 2-Fluoro-3-methoxyphenyl Isothiocyanate

Causality Note: The synthesis relies on the reaction of the primary amine precursor with thiophosgene. We utilize a biphasic solvent system (CH₂Cl₂ / aqueous NaHCO₃). The aqueous base serves a dual purpose: it continuously neutralizes the HCl byproduct (driving the reaction forward) and prevents the acid-catalyzed degradation of the product, while the organic phase protects the highly reactive thiophosgene from rapid hydrolysis[7][8].

Reagents:

-

2-Fluoro-3-methoxyaniline (1.0 equiv, 5.0 mmol)

-

Thiophosgene (1.2 equiv, 6.0 mmol) (Caution: Highly toxic, use in fume hood)

-

Dichloromethane (CH₂Cl₂, 25 mL)

-

Saturated aqueous NaHCO₃ (25 mL)

Step-by-Step Workflow:

-

Preparation: Charge a 100 mL round-bottom flask with 2-fluoro-3-methoxyaniline (5.0 mmol).

-

Biphasic Setup: Add 25 mL of CH₂Cl₂ to dissolve the amine, followed by 25 mL of saturated aqueous NaHCO₃.

-

Addition: Cool the vigorously stirring biphasic mixture to 0°C in an ice bath. Slowly add thiophosgene (460 μL, 6.0 mmol) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure isothiocyanate.

Protocol B: Protein Bioconjugation (Lysine Targeting)

Causality Note: To ensure irreversible conjugation, we target lysine residues by buffering the reaction at pH 9.0. A co-solvent (DMSO) is used at ≤10% v/v to maintain the solubility of the hydrophobic isothiocyanate without denaturing the target protein[4].

Step-by-Step Workflow:

-

Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin or a monoclonal antibody) in 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) to a final concentration of 2–5 mg/mL.

-

Reagent Solubilization: Dissolve 2-Fluoro-3-methoxyphenyl isothiocyanate in anhydrous DMSO to create a 10 mM stock solution.

-

Conjugation: Slowly add the isothiocyanate stock to the protein solution while vortexing gently. Aim for a 10-to-20-fold molar excess of isothiocyanate relative to the protein. Ensure final DMSO concentration does not exceed 10%.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours, or at 4°C overnight with gentle end-over-end mixing.

-

Purification (Self-Validation): Remove unreacted isothiocyanate using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

-

Validation: Analyze the conjugate via LC-MS to determine the exact mass shift, which validates the Degree of Labeling (DoL). Each successful thiourea linkage adds exactly 183.20 g/mol to the protein mass.

Data Visualization: Bioconjugation Pathway

The following diagram illustrates the pH-dependent mechanistic pathways of 2-Fluoro-3-methoxyphenyl isothiocyanate when exposed to protein nucleophiles.

Caption: pH-dependent bioconjugation pathways of isothiocyanates with protein nucleophiles.

References

-

Munch, H., et al. "Synthesis of Isothiocyanates: An Update." National Institutes of Health (PMC). Available at:[Link]

-

Royal Society of Chemistry. "General procedure for the synthesis of isothiocyanates." RSC Publishing. Available at:[Link]

-

Park, J., et al. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." National Institutes of Health (PMC). Available at:[Link]

-

Smith, A., et al. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at:[Link]

-

Kawakishi, S., et al. "Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine." Chemical Research in Toxicology (ACS). Available at:[Link]

Sources

- 1. New product list _ Page 1294 _ ChemicalBook [chemicalbook.com]

- 2. 801282-00-8|2-Fluoro-3-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Structure of 1-fluoro-2-isothiocyanato-3-methoxybenzene

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 1-fluoro-2-isothiocyanato-3-methoxybenzene

Abstract

This technical guide provides a comprehensive examination of 1-fluoro-2-isothiocyanato-3-methoxybenzene, a substituted aromatic isothiocyanate with potential applications in medicinal chemistry and materials science. Given the limited specific literature on this particular isomer, this document synthesizes foundational principles of organic chemistry with data from analogous structures to propose a robust framework for its synthesis, structural elucidation, and reactivity. We will delve into detailed spectroscopic characterization, predictable reactivity patterns, and its potential as a building block in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction: The Strategic Value of Substituted Aromatic Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of highly valuable compounds, recognized for their diverse biological activities and their utility as versatile synthetic intermediates.[1] They are the active principles in many cruciferous vegetables, contributing to their anticancer and antimicrobial properties.[2] In synthetic chemistry, the isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents.[1][3]

The strategic placement of substituents on an aromatic ring allows for the fine-tuning of a molecule's physicochemical properties. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, improve lipophilicity, and modulate pKa, all critical parameters in drug design.[3][4] Similarly, a methoxy group can influence solubility, receptor binding, and electronic properties. The combination of these three functionalities—fluoro, methoxy, and isothiocyanate—on a benzene ring creates a molecule, 1-fluoro-2-isothiocyanato-3-methoxybenzene, of significant interest for the development of novel therapeutics and chemical probes.

Molecular Structure and Predicted Physicochemical Properties

The core structure consists of a benzene ring substituted at positions 1, 2, and 3 with fluorine, isothiocyanate, and methoxy groups, respectively.

Caption: 2D .

Based on its structure and data from similar compounds[5], its key physicochemical properties are predicted as follows:

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₆FNOS | Elemental Composition |

| Molecular Weight | 183.21 g/mol | Elemental Composition |

| Monoisotopic Mass | 183.01541 Da | Mass Spectrometry Prediction |

| XlogP | ~2.9 - 3.4 | Prediction based on analogs[5][6] |

| Appearance | Colorless to pale yellow liquid/solid | General property of aryl isothiocyanates |

| Boiling Point | >200 °C (estimated) | Structure-based estimation |

Proposed Synthesis: A Robust Protocol

A reliable synthesis of aryl isothiocyanates typically starts from the corresponding primary aniline.[1] The proposed route to 1-fluoro-2-isothiocyanato-3-methoxybenzene begins with 2-amino-1-fluoro-3-methoxybenzene. The conversion proceeds via a dithiocarbamate intermediate, which is then decomposed. The use of phenyl chlorothionoformate offers a versatile and efficient method, particularly for anilines with varied electronic properties.[7][8][9]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-fluoro-3-isothiocyanato-5-methoxybenzene (C8H6FNOS) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-fluoro-2-isocyanato-3-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

Solubility and Stability Profile of 2-Fluoro-3-Methoxyphenyl Isothiocyanate in Organic Solvents

A Technical Guide for Preclinical and Synthetic Applications

Executive Summary

2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) is a highly reactive, electrophilic building block utilized in advanced organic synthesis, bioconjugation, and medicinal chemistry[1]. Like other aromatic isothiocyanates, its application efficacy is heavily dictated by its solvation environment. Improper solvent selection not only limits solubility but actively degrades the compound via nucleophilic attack[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic solubility charts. Here, we analyze the structural causality behind the compound's solvation behavior, detail its degradation mechanisms, and provide self-validating experimental protocols to ensure maximum yield and stability in your workflows.

Structural Causality: Why Solvent Choice Matters

To understand the solubility of 2-Fluoro-3-methoxyphenyl isothiocyanate, we must analyze its molecular architecture. The isothiocyanate functional group (–N=C=S) is inherently lipophilic, rendering the molecule highly soluble in organic solvents but virtually insoluble in aqueous media[3].

However, the specific substituents on the phenyl ring drastically alter its reactivity profile:

-

The 2-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I).

-

The 3-Methoxy Substituent: Positioned meta to the isothiocyanate group, the methoxy group cannot donate electron density to the –NCS carbon via resonance (+R). Instead, its inductive withdrawal (-I) dominates.

The Result: The combined electron-withdrawing effects of the fluoro and methoxy groups severely deplete electron density from the phenyl ring. This significantly increases the partial positive charge (

Quantitative Solubility & Solvent Compatibility Profile

Based on empirical data from structurally analogous compounds (such as phenethyl isothiocyanate and phenyl isothiocyanate), the solubility profile is summarized below[3].

Table 1: Solubility and Stability of 2-Fluoro-3-methoxyphenyl isothiocyanate

| Solvent Class | Specific Solvent | Est. Solubility (mg/mL) | Long-Term Stability (at -20°C) | Recommended Application |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 30.0 | High (> 1 month) | Biological assays, Stock solutions |

| Polar Aprotic | Acetonitrile (ACN) | > 50.0 | High (> 1 month) | HPLC analysis, Stock solutions |

| Polar Aprotic | Dimethylformamide (DMF) | > 30.0 | High (> 1 month) | Peptide synthesis, Derivatization |

| Non-Polar | Dichloromethane (DCM) | Miscible | Moderate (Evaporation risk) | Liquid-liquid extraction, Synthesis |

| Polar Protic | Ethanol / Methanol | > 30.0 | Low (Forms thiocarbamates) | Not recommended for long-term storage |

| Aqueous | Water / PBS (pH 7.4) | < 0.1 | Low (Hydrolyzes) | Requires DMSO co-solvent (<1% final) |

Data extrapolated from established isothiocyanate solubility parameters[2].

Degradation Mechanisms in Suboptimal Solvents

Understanding the logical relationship between solvent chemistry and compound degradation is critical for experimental integrity.

-

Protic Solvent Degradation: In alcohols (methanol, ethanol), the oxygen nucleophile attacks the electrophilic isothiocyanate carbon, forming stable thiocarbamates. This reaction is accelerated by the electron-withdrawing fluorine atom[2].

-

Aqueous Hydrolysis: In the presence of moisture or aqueous buffers, the compound hydrolyzes into a monothiocarbamate intermediate, which rapidly fragments into carbon oxide sulfide (COS) and 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8)[4][5]. The resulting amine can then react with unhydrolyzed isothiocyanate to form an insoluble N,N'-diarylthiourea precipitate.

Solvent-dependent reactivity and degradation pathways of 2-Fluoro-3-methoxyphenyl isothiocyanate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in checks to confirm compound integrity.

Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution

Because isothiocyanates are highly moisture-sensitive[3], stock solutions must be prepared under strict anhydrous conditions to prevent the formation of 2-fluoro-3-methoxyaniline[5].

Materials:

-

2-Fluoro-3-methoxyphenyl isothiocyanate (Solid/Neat liquid)

-

Anhydrous DMSO or Acetonitrile (Water content < 0.005%)

-

Argon or Nitrogen gas

-

Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

-

Equilibration: Allow the sealed vial of 2-Fluoro-3-methoxyphenyl isothiocyanate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold chemical, which would initiate hydrolysis.

-

Weighing: Rapidly weigh the required mass (e.g., 1.83 mg for 1 mL of 10 mM solution) using an analytical balance inside a fume hood.

-

Solvation: Immediately add 1.0 mL of Anhydrous DMSO or ACN. Vortex gently for 15-30 seconds until completely dissolved.

-

Inert Purging (Validation Step): Purge the headspace of the amber vial with a gentle stream of Argon or Nitrogen gas for 15 seconds to displace ambient oxygen and humidity[2].

-

Storage: Seal tightly and store at -20°C.

-

Integrity Check: Before use in critical assays, run a 1 µL aliquot on HPLC-UV (254 nm). The presence of a secondary, more polar peak indicates amine formation via hydrolysis.

Protocol 2: Saturation Shake-Flask Method for Solubility Determination

If exact quantitative solubility limits are required for your specific solvent system, use this standardized analytical protocol.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of 2-Fluoro-3-methoxyphenyl isothiocyanate (e.g., 100 mg) to a 2 mL Eppendorf tube containing 1 mL of the target test solvent.

-

Equilibration: Secure the tube in a thermostatic shaker set to 25°C. Agitate at 500 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

-

Separation: Centrifuge the suspension at 11,000 rpm for 10 minutes to pellet the undissolved solute.

-

Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure).

-

Dilution & Analysis: Dilute the supernatant 1:100 in ACN to prevent detector saturation. Analyze via HPLC-UV against a pre-established standard calibration curve of the compound to calculate the exact saturation concentration (mg/mL).

References

-

Phenethyl isothiocyanate 99 2257-09-2 - Sigma-Aldrich. Sigma-Aldrich. Link

-

Phenyl isothiocyanate, 97% 5 g | Buy Online. Thermo Scientific Chemicals. 3

-

Preventing degradation of 2-Phenyl-D5-ethyl isothiocyanate in solution. Benchchem. 2

-

4-Fluorophenyl isothiocyanate. Santa Cruz Biotechnology. 4

-

CAS:1360955-02-7 1-Fluoro-3-isothiocyanato-2-methoxybenzene. Bidepharm. 1

-

801282-00-8 | 2-Fluoro-3-methoxyaniline. BLD Pharm. 5

Sources

- 1. CAS:1360955-02-71-Fluoro-3-isothiocyanato-2-methoxybenzene-毕得医药 [bidepharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 801282-00-8|2-Fluoro-3-methoxyaniline|BLD Pharm [bldpharm.com]

The Strategic Application and Sourcing of Fluorinated Aryl Isothiocyanates in Bioconjugation and Analytical Chemistry

Executive Summary

Fluorinated aryl isothiocyanates—such as 4-fluorophenyl isothiocyanate and pentafluorophenyl isothiocyanate (PFPITC)—are indispensable electrophilic reagents in modern drug development, proteomics, and analytical chemistry. As application scientists, we must recognize that the incorporation of fluorine atoms onto the aromatic ring fundamentally alters the physicochemical properties of the isothiocyanate reactive group. The causality behind their enhanced reactivity lies in fluorine’s high electronegativity, which increases the electrophilicity of the isothiocyanate carbon, thereby accelerating nucleophilic attack by primary amines (e.g., lysine residues or N-terminal amines). Furthermore, the robust carbon-fluorine bond imparts metabolic stability, while the ^19F nucleus provides an exceptional handle for NMR-based structural validation without background interference from biological matrices.

Commercial Landscape & Supplier Specifications

Sourcing high-purity fluorinated aryl isothiocyanates is critical. Impurities such as unreacted anilines or aqueous hydrolysis byproducts can severely compromise conjugation efficiency and introduce artifacts in mass spectrometry. Table 1 summarizes the quantitative specifications of key reagents from major commercial suppliers.

Table 1: Commercial Suppliers and Specifications of Key Fluorinated Aryl Isothiocyanates

| Compound | Key Supplier | Purity Spec | Physical State | Key Application |

| 4-Fluorophenyl isothiocyanate | Sigma-Aldrich | 98% | Solid (mp 24-26 °C) | Thiourea synthesis, bioconjugation |

| 3-Fluorophenyl isothiocyanate | Thermo Fisher[1] | 97+% | Liquid | Small molecule derivatization |

| Pentafluorophenyl isothiocyanate | Sigma-Aldrich | ≥97.0% (GC) | Liquid | N-alkyl Edman degradation |

Mechanistic Causality: The N-Alkyl Edman Procedure

A premier application demonstrating the unique reactivity of highly fluorinated isothiocyanates is the modified Edman degradation, specifically the "N-alkyl Edman procedure"[2]. This technique is utilized for monitoring in vivo electrophile exposure via hemoglobin adducts.

In this methodology, pentafluorophenyl isothiocyanate (PFPITC) is reacted with N-alkylated valine residues. The extreme electron-withdrawing nature of the pentafluorophenyl ring facilitates a highly efficient spontaneous cyclization[3]. Unlike traditional Edman degradation—which requires strong acid to cleave the phenylthiocarbamyl derivative—PFPITC induces N-alkylated valines to cyclize and detach as pentafluorophenylthiohydantoins (PFPTHs) under near-neutral or mildly alkaline conditions[2]. This mechanistic divergence is driven by the steric and electronic influence of the N-substituent combined with the highly activated PFPITC reagent, allowing the selective detachment of adducted N-terminals while leaving unmodified N-terminals intact[3].

Logical workflow and mechanism of the N-alkyl Edman procedure using PFPITC.

Experimental Protocol: Bioconjugation & Self-Validation System

To ensure reproducibility and high coupling efficiency, the conjugation of fluorinated aryl isothiocyanates to proteins must be rigorously controlled. The isothiocyanate group (-N=C=S) reacts exclusively with unprotonated primary amines[4]. Therefore, the pH of the reaction buffer is the most critical variable; it must be maintained above the pKa of the N-terminal amine (~8.0) to ensure the amines are nucleophilic, typically optimized between pH 8.5 and 9.5[5].

Step-by-Step Methodology

-

Buffer Exchange: Dialyze the target protein (2-5 mg/mL) into an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).

-

Causality: Tris or glycine buffers contain primary amines that will competitively consume the isothiocyanate reagent, quenching the reaction. A pH of 9.0 ensures a sufficient fraction of lysine ε-amino groups and N-termini are deprotonated[5].

-

-

Reagent Preparation: Dissolve the fluorinated aryl isothiocyanate in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Causality: Isothiocyanates are highly susceptible to hydrolysis in aqueous environments[4]. Preparing the stock in an anhydrous organic solvent minimizes degradation into unreactive amines.

-

-

Conjugation Reaction: Slowly add the isothiocyanate solution to the protein solution while stirring, targeting a 10:1 to 20:1 molar ratio of isothiocyanate to protein[5]. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation. Incubate the mixture in the dark at room temperature for 1-2 hours.

-

Purification: Remove unreacted isothiocyanate and hydrolysis byproducts using a Sephadex G-25 gel filtration column equilibrated with Phosphate-Buffered Saline (PBS, pH 7.4)[5]. The larger protein conjugate will elute in the void volume.

The Self-Validating Quality Control

A robust protocol must be self-validating. The incorporation of the fluorinated aryl group provides built-in orthogonal validation methods:

-

^19F NMR Spectroscopy: Analyze the purified conjugate. The appearance of a broad ^19F resonance confirms covalent attachment, as the fluorinated tag is now tumbling at the slower macro-molecular rate of the protein.

-

UV-Vis Spectrophotometry: Quantify the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm (protein concentration) and the specific absorbance peak of the substituted thiourea linkage or the fluorophore itself[5].

Experimental workflow for protein bioconjugation with fluorinated aryl isothiocyanates.

References

-

4-Fluorophenyl isothiocyanate 98 1544-68-9, sigmaaldrich.com, Link

-

3-Fluorophenyl isothiocyanate, 97+% 5 g, fishersci.com, 1

-

Applicability of a Modified Edman Procedure for Measurement of Protein Adducts: Mechanisms of Formation and Degradation of, acs.org, 2

-

Pentafluorophenyl isothiocyanate ≥97.0% (GC) 35923-79-6, sigmaaldrich.com,Link

-

Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC), benchchem.com, 5

-

FITC (Fluorescein Isothiocyanate), aatbio.com, 4

-

Applicability of a Modified Edman Procedure for Measurement of Protein Adducts: Mechanisms of Formation and Degradation of Phenylthiohydantoins, acs.org, 3

Sources

Strategic Sourcing & Technical Guide: 2-Fluoro-3-methoxyphenyl isothiocyanate

Executive Summary

2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) is a specialized heterocyclic building block, most notably recognized as the pharmacophore anchor in Elagolix (Orilissa) , a GnRH antagonist approved for endometriosis pain.

Despite its critical utility in medicinal chemistry, this specific isothiocyanate is rarely stocked as a catalog item. It is predominantly a "make-on-demand" chemical with high lead times (4–8 weeks) and premium pricing ($500+ per gram).

The Strategic Pivot: For researchers and procurement officers, the optimal strategy is not to buy the isothiocyanate, but to synthesize it from the abundant and inexpensive precursor: 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8). This guide provides the market analysis, cost-benefit logic, and a validated synthesis protocol to bypass supply bottlenecks.

Part 1: Chemical Profile & Utility

Structural Significance

The 2-fluoro-3-methoxy motif is a classic example of "scaffold decoration" in drug design.

-

Fluorine Effect: The ortho-fluorine atom modulates the pKa of the aniline nitrogen and improves metabolic stability by blocking the oxidation prone phenyl ring positions.

-

Methoxy Group: Provides a hydrogen bond acceptor site, critical for locking the molecule into a bioactive conformation within the GnRH receptor pocket.

-

Isothiocyanate (-N=C=S): An electrophilic "warhead" used to react with amines or hydrazines to form thioureas , thiohydantoins , or pyrimidinones (the core of Elagolix).

Key Applications

| Drug/Candidate | Indication | Role of Moiety |

| Elagolix (Orilissa) | Endometriosis | Primary aromatic substituent on the uracil core.[1] |

| GnRH Antagonists | Hormone-dependent cancers | Pharmacophore for receptor affinity. |

| 1,3,4-Oxadiazoles | Antimicrobial research | Lipophilic domain for membrane penetration. |

Part 2: Market Analysis (Price & Availability)

The market for this compound is bifurcated between the expensive end-product and the commoditized precursor .

Target Compound: 2-Fluoro-3-methoxyphenyl isothiocyanate[2]

-

CAS: 1351624-58-2[2]

-

Availability: Low / Custom Synthesis Only .

-

Typical Lead Time: 4–8 Weeks.

-

Estimated Cost: >$500 USD / gram (Custom Quote).

-

Suppliers: Specialized boutiques (e.g., WuXi AppTec, Enamine - Make on Demand).

The Precursor: 2-Fluoro-3-methoxyaniline[1][3][4]

-

Availability: High / In-Stock .

-

Typical Lead Time: 1–5 Days.

-

Market Price:

-

1 g: ~$30 - $45 USD

-

25 g: ~$350 - $400 USD

-

Bulk (1 kg): Negotiable (~$2,000 - $3,000 USD)

-

-

Major Suppliers: Sigma-Aldrich, Fluorochem, Accela ChemBio, Combi-Blocks.

Cost-Benefit Decision Matrix

| Factor | Buying Isothiocyanate | Synthesizing In-House |

| Cost (10g) | ~$5,000+ | ~$200 (Materials) |

| Time | 6 Weeks | 2 Days |

| Risk | Shipping delays, purity issues | Safety (handling CS2/Thiophosgene) |

Part 3: Technical Synthesis Protocol

Method Selection: The "Green" Alternative

While traditional synthesis uses Thiophosgene (CSCl₂) , it is highly toxic and regulated. We recommend the DCC/CS₂ method or the TCDI method for safer, bench-top execution with high yields (>85%).

Protocol: Conversion of Aniline to Isothiocyanate via TCDI

Reaction: 2-Fluoro-3-methoxyaniline + 1,1'-Thiocarbonyldiimidazole (TCDI) → Product

Materials

-

Precursor: 2-Fluoro-3-methoxyaniline (1.0 eq)

-

Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Workup: 1M HCl, Brine, Na₂SO₄.

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-methoxyaniline (10 mmol, 1.41 g) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add TCDI (12 mmol, 2.14 g) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and let the mixture stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aniline spot (polar) should disappear, replaced by a less polar isothiocyanate spot.

-

-

Quench & Wash: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 30 mL) to remove imidazole by-products. Wash with saturated brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is usually pure enough for subsequent steps. If necessary, purify via short silica plug filtration (eluent: 100% Hexanes or 5% EtOAc/Hexanes).

Yield Expectation: 85–95% as a pale yellow oil/solid. Storage: Store at -20°C under nitrogen. Moisture sensitive.

Part 4: Visualization of Workflows

Synthesis & Application Logic

The following diagram illustrates the strategic sourcing decision and the chemical pathway to the Elagolix core.

Figure 1: Strategic pathway converting the commoditized aniline precursor into the high-value isothiocyanate intermediate for Elagolix synthesis.

Reaction Mechanism (TCDI Route)

Figure 2: Simplified mechanistic flow for the conversion of aniline to isothiocyanate using TCDI.

References

-

Elagolix Discovery: Chen, C., et al. (2008). "Discovery of Elagolix (NBI-56418): A Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor." Journal of Medicinal Chemistry. Link

-

Precursor Availability (Sigma-Aldrich): Product Page for 2-Fluoro-3-methoxyaniline (CAS 801282-00-8). Link

- TCDI Synthesis Method: Boas, U., et al. (2004). "Thiocarbonyldiimidazole (TCDI) - A Safe Alternative to Thiophosgene." Journal of Organic Chemistry.

-

Accela ChemBio: Supplier catalog for Fluorinated Anilines. Link

-

ChemicalBook: CAS Registry for 2-Fluoro-3-methoxyphenyl isothiocyanate (1351624-58-2). Link

Sources

- 1. 801282-00-8(2-fluoro-3-methoxy-aniline) | Kuujia.com [kuujia.com]

- 2. 2-Fluoro-3-methoxyphenyl Isothiocyanate CAS#: 1351624-58-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 801282-00-8,2-Fluoro-3-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2-Fluoro-3-methoxyaniline | CAS 801282-00-8 [daltonresearchmolecules.com]

The Regiochemical Dichotomy: 2-Fluoro-3-methoxyphenyl vs. 3-Fluoro-2-methoxyphenyl Isothiocyanate in Drug Discovery

Executive Summary

In the development of targeted therapeutics, the thiourea pharmacophore is a critical structural motif, frequently utilized in kinase inhibitors, GPCR modulators, and fluorescent probes. The synthesis of these motifs relies heavily on the nucleophilic addition of amines to phenyl isothiocyanate building blocks. However, a common pitfall in early-stage drug development is assuming that isomeric building blocks behave identically under standard coupling conditions.

This technical guide provides an in-depth analysis of two closely related isomers: 2-Fluoro-3-methoxyphenyl isothiocyanate and 3-Fluoro-2-methoxyphenyl isothiocyanate . By dissecting their steric and electronic profiles, we establish a causal framework for optimizing thiourea synthesis, demonstrating how a simple shift in regiochemistry dictates reaction kinetics, yield, and necessary experimental interventions.

Structural and Electronic Profiling

The fundamental difference in reactivity between these two building blocks is governed by the "ortho effect"—the steric and electronic influence of the substituent immediately adjacent to the isothiocyanate (-NCS) group.

Quantitative & Qualitative Comparison Table

| Property | 2-Fluoro-3-methoxyphenyl isothiocyanate | 3-Fluoro-2-methoxyphenyl isothiocyanate |

| CAS Number | 1351624-58-2[1] | 1360955-02-7[2] |

| Ortho Substituent | Fluorine (-F) | Methoxy (-OCH₃) |

| Steric Hindrance at Reaction Center | Low (Van der Waals radius ~1.47 Å) | High (Bulky, freely rotating methyl group) |

| Electronic Effect on NCS Carbon | Strong Inductive Withdrawal (-I) | Inductive Withdrawal (-I) + Resonance Donation (+M) |

| Nucleophilic Addition Kinetics | Fast / Spontaneous at Room Temperature | Slow / Requires elevated temperature or base catalysis |

Mechanistic Causality: The Ortho Effect

The reactivity of an isothiocyanate is strictly governed by the electrophilicity of its central carbon atom and the steric accessibility of the Bürgi-Dunitz trajectory for incoming nucleophiles.

The 2-Fluoro-3-methoxy Isomer: Here, the fluorine atom occupies the ortho position. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that intensifies the partial positive charge on the isothiocyanate carbon, making it highly electrophilic[1]. Furthermore, fluorine has a small atomic radius, offering negligible steric resistance. This synergistic combination of high electrophilicity and low steric bulk results in rapid, spontaneous nucleophilic addition.

The 3-Fluoro-2-methoxy Isomer: In this isomer, the methoxy (-OCH₃) group occupies the ortho position[2]. The methoxy oxygen exerts a competing electronic effect: while inductively withdrawing (-I), its lone pairs donate electron density into the aromatic system via resonance (+M), which slightly dampens the electrophilicity of the -NCS group. More critically, the methoxy group is sterically bulky. Its rotation physically shields the -NCS carbon, blocking the optimal approach angle for incoming amines[3]. Consequently, this isomer exhibits sluggish kinetics and requires thermal or catalytic activation to drive thiourea formation[4].

Reaction Kinetics & Steric Pathway Visualization

Fig 1: Steric and electronic factors governing isothiocyanate-amine coupling kinetics.

Self-Validating Experimental Protocol: Thiourea Synthesis

To ensure high-fidelity synthesis and bypass the kinetic bottlenecks associated with the 3-fluoro-2-methoxy isomer, the following protocol incorporates self-validating checkpoints.

Materials Required:

-

Target Isothiocyanate isomer (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.5 eq - required only for the 3-F, 2-OMe isomer)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the selected isothiocyanate in 5 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.

-

Nucleophilic Addition:

-

For 2-Fluoro-3-methoxyphenyl isothiocyanate: Add the amine (1.1 mmol) dropwise at room temperature. The reaction is typically exothermic and reaches completion within 1-2 hours.

-

For 3-Fluoro-2-methoxyphenyl isothiocyanate: Add the amine (1.1 mmol) followed by DIPEA (0.5 mmol). Elevate the reaction temperature to 40°C. The base and heat are required to overcome the steric activation barrier induced by the ortho-methoxy group.

-

-

In-Process Validation (Critical Step): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) and LC-MS.

-

Self-Validation Logic: The isothiocyanate starting material is highly UV-active and non-polar (high Rf). Successful conversion is validated by the complete disappearance of the high-Rf spot and the emergence of a lower-Rf, highly polar spot (the thiourea). LC-MS must confirm the exact [M+H]⁺ mass of the target thiourea adduct, validating the absence of unreacted amine.

-

-

Workup: Quench the reaction with 0.1 M HCl (10 mL) to protonate and solubilize any unreacted trace amines into the aqueous layer. Extract the product with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via flash column chromatography (silica gel) or recrystallization from an Ethanol/Water gradient.

Applications in Targeted Therapeutics

Thiourea derivatives synthesized from these specific fluorinated building blocks are highly prized in oncology and metabolic disease research. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while the methoxy group provides a critical hydrogen-bond acceptor.

When integrated into small-molecule inhibitors, these thioureas act as bidentate hydrogen-bond donors. They effectively anchor the drug within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), competitively displacing ATP and halting downstream oncogenic signaling cascades[4].

Fig 2: Mechanism of action for thiourea-based RTK inhibitors in cellular signaling.

References

-

[2] ChemSrc. 1360955-02-7 3-Fluoro-2-methoxyphenyl Isothiocyanate. Available at:[Link]

-

[4] ResearchGate. Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Available at:[Link]

-

[3] UC Irvine / eScholarship. Sustainable Polymer Designs via Dynamic Covalent Chemistries (Analysis of bulky thiourea formation kinetics). Available at:[Link]

Sources

- 1. 2-Fluoro-3-methoxyphenyl Isothiocyanate CAS#: 1351624-58-2 [m.chemicalbook.com]

- 2. 1360955-02-7_3-Fluoro-2-methoxyphenyl IsothiocyanateCAS号:1360955-02-7_3-Fluoro-2-methoxyphenyl Isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

2-Fluoro-3-methoxyphenyl isothiocyanate PubChem CID 1619287

The Strategic Application of 2-Fluoro-3-methoxyphenyl Isothiocyanate (PubChem CID 1619287) in Advanced Drug Discovery and Bioconjugation

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the isothiocyanate (-N=C=S) functional group is a cornerstone electrophile, widely utilized for the synthesis of thioureas, thiazolidinones, and targeted covalent inhibitors . Among this class, 2-Fluoro-3-methoxyphenyl isothiocyanate (PubChem CID 1619287) represents a highly specialized building block. As an application scientist, selecting this specific substitution pattern is never arbitrary; it is driven by precise stereoelectronic requirements. The ortho-fluorine atom and meta-methoxy group work in tandem to modulate the reactivity of the isothiocyanate core while imparting critical pharmacokinetic advantages to the final drug scaffold, such as enhanced metabolic stability and targeted hydrogen-bonding capabilities.

Stereoelectronic Profiling & Causality

Understanding the physicochemical properties of CID 1619287 is essential for predicting its behavior in both synthetic workflows and biological systems.

-

The Fluorine Effect (ortho-position): Fluorine exerts a strong inductive (-I) electron-withdrawing effect. By pulling electron density away from the aromatic ring, it increases the partial positive charge on the isothiocyanate carbon, thereby accelerating nucleophilic attack. Biologically, fluorine acts as a bioisostere for hydrogen, increasing the lipophilicity of the final scaffold and blocking rapid CYP450-mediated ortho-hydroxylation.

-

The Methoxy Effect (meta-position): The 3-methoxy group provides critical hydrogen-bond acceptor (HBA) capabilities. In kinase inhibitor design, this ether oxygen frequently engages with the hinge region of the target protein. Furthermore, its steric bulk restricts the conformational flexibility of the resulting thiourea derivative, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Table 1: Physicochemical & Structural Profiling

| Property | Value | Causality / Impact in Drug Design |

|---|---|---|

| Molecular Weight | 183.20 g/mol | Highly ligand-efficient; leaves an ample mass budget for the remainder of the therapeutic molecule. |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates robust interactions with target protein backbones or allosteric pockets. |

| H-Bond Donors | 0 | Increases membrane permeability and passive cellular diffusion. |

| Rotatable Bonds | 2 | Balances conformational flexibility with structural rigidity. |

| Reactivity Profile | Highly Electrophilic | Rapidly undergoes nucleophilic addition with primary/secondary amines and thiols . |

Mechanistic Pathway: Nucleophilic Addition

The primary utility of 2-fluoro-3-methoxyphenyl isothiocyanate lies in its transformation into heteroatomic functional groups . When exposed to a nucleophile (such as a primary amine), the nitrogen lone pair attacks the highly electrophilic central carbon of the isothiocyanate. This generates a transient tetrahedral intermediate, which rapidly undergoes proton transfer to yield a stable, substituted thiourea derivative.

Nucleophilic addition pathway of 2-Fluoro-3-methoxyphenyl isothiocyanate.

Self-Validating Experimental Workflow: Thiourea Synthesis

To ensure reproducibility and scientific integrity, the following protocol for synthesizing 1-(2-fluoro-3-methoxyphenyl)-3-alkylthiourea is designed as a self-validating system . Each phase contains a built-in analytical checkpoint to verify success before proceeding.

Step-by-Step Methodology:

-

Reagent Preparation (Anhydrous Conditions): Dissolve 1.0 eq of 2-fluoro-3-methoxyphenyl isothiocyanate in anhydrous Dichloromethane (DCM).

-

Causality: Isothiocyanates are moisture-sensitive. Even trace water will cause slow hydrolysis into the corresponding aniline, which will subsequently react with unreacted isothiocyanate to form an unwanted symmetric 1,3-diphenylthiourea byproduct.

-

-

Nucleophilic Addition: Cool the solution to 0°C under an Argon atmosphere. Add 1.1 eq of the target primary amine dropwise.

-

Causality: The nucleophilic attack is highly exothermic. Starting at 0°C suppresses thermal degradation and prevents off-target side reactions.

-

-

Reaction Monitoring (Validation Check 1): Allow the reaction to warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc gradient.

-

Self-Validation: The reaction is complete when the high-Rf UV-active spot of the starting isothiocyanate completely disappears.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Structural Validation (Validation Check 2): Analyze the crude product via IR and ¹H-NMR spectroscopy.

-

Self-Validation: A successful conversion is unambiguously confirmed by the complete disappearance of the characteristic -N=C=S infrared stretch at ~2100 cm⁻¹ and the emergence of two distinct thiourea N-H proton signals in the ¹H-NMR spectrum (typically between 8.0–10.0 ppm).

-

Self-validating experimental workflow for thiourea derivative synthesis.

Applications in Targeted Therapeutics

Derivatives synthesized from fluorophenyl isothiocyanates are highly prized in drug discovery. They act as key intermediates in the synthesis of complex hydrazides and heterocyclic pharmacophores .

-

Anti-Inflammatory & Metabolic Targeting: Compounds bearing the fluorophenyl isothiocyanate-derived scaffolds are actively screened in high-throughput assays for their efficacy in preventing and treating atherosclerosis, systemic inflammation, and lipid metabolism disorders .

-

Antimicrobial & Antiviral Agents: The thiourea motif generated from this building block is a privileged structure, frequently utilized to identify new inhibitors of urease and vital inflammatory markers .

Safety, Handling, & Storage

-

Handling: All manipulations must be performed in a certified fume hood using type P3 respirator cartridges, face shields, and chemically resistant gloves.

-

Storage: To prevent hydrolytic degradation, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in a tightly sealed, light-resistant container.

References

-

[0.1] Title: 2-Fluoro-3-methoxyphenyl isothiocyanate | CID 1619287 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

[1] Title: Cas 1544-68-9, 4-FLUOROPHENYL ISOTHIOCYANATE - LookChem Source: LookChem URL:[Link]

-

[2] Title: CN113181160A - Application of isothiocyanate compounds Source: Google Patents URL:

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Benzothiazoles from Isothiocyanate Precursors

Executive Summary

Fluorinated benzothiazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics such as Riluzole (ALS treatment) and various antitumor/antimicrobial candidates. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and binding affinity.

This guide details two robust, modular protocols for synthesizing these scaffolds using Aryl Isothiocyanates (Ar-NCS) as the central "lynchpin" intermediate. Unlike traditional condensations of 2-aminothiophenols (which are prone to rapid oxidation and dimerization), isothiocyanate-based routes offer superior stability, modularity, and regiocontrol.

Key Advantages of Isothiocyanate Protocols:

-

Modularity: The NCS carbon becomes the C2 position, allowing late-stage diversification of the 2-substituent.

-

Regiocontrol: Pre-installing fluorine on the isothiocyanate precursor guarantees its position in the final heterocycle.

-

Atom Economy: Facilitates "One-Pot" cascade sequences (thiourea formation

intramolecular cyclization).

Strategic Pathway & Mechanism

The transformation of isothiocyanates into benzothiazoles generally proceeds via the formation of a thioamide/thiourea intermediate followed by an intramolecular C-S bond formation. This can be achieved via Radical Oxidative Cyclization or Metal-Catalyzed Cross-Coupling .

Pathway Diagram

The following diagram illustrates the two protocols detailed in this guide.

Figure 1: Strategic divergence for synthesizing fluorinated benzothiazoles. Protocol A utilizes an oxidative radical mechanism, while Protocol B relies on metal-catalyzed cross-coupling for high fidelity.

Protocol A: Metal-Free Oxidative Cyclization (The "Modern Jacobsen")

Target: 2-Aryl or 2-Alkyl substituted Fluorobenzothiazoles. Mechanism: Formation of a thioformanilide followed by radical cation cyclization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PIFA (Hypervalent Iodine).

Reagents & Equipment[1][2][3][4][5]

-

Precursor: Fluorinated Phenyl Isothiocyanate (1.0 equiv).

-

Nucleophile: Electron-rich Arene (for C-C coupling) or Amine (for C-N coupling).

-

Oxidant: DDQ (1.5 equiv) or PIFA (1.2 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Acid: Triflic Acid (TfOH) - Optional, accelerates PIFA reactions.

Step-by-Step Methodology

-

Thioamide Formation:

-

In a round-bottom flask, dissolve the fluorinated isothiocyanate (1.0 mmol) in DCM (5 mL).

-

Add the amine or electron-rich arene (1.1 mmol).

-

Stir at room temperature (RT) for 1–2 hours. Monitor by TLC for the disappearance of the isothiocyanate (strong IR peak at ~2050 cm⁻¹).

-

Result: Formation of the intermediate thioformanilide/thiourea.

-

-

Cyclization (DDQ Method):

-

Cool the mixture to 0°C.

-

Add DDQ (1.5 mmol) portion-wise over 10 minutes. Caution: Exothermic.

-

Allow the mixture to warm to RT and stir for 30–60 minutes. The solution will turn deep red/brown (charge transfer complex) and then fade.

-

-

Workup:

-

Filter the reaction mixture through a short pad of Celite to remove the reduced DDQ-hydroquinone byproduct.

-

Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc).

-

Data Validation Table

| Parameter | Observation | Interpretation |

| IR Spectroscopy | Disappearance of 2050-2100 cm⁻¹ | Consumption of Isothiocyanate |

| IR Spectroscopy | Appearance of 1610-1630 cm⁻¹ | Formation of C=N (Benzothiazole core) |

| ¹H NMR | Loss of N-H protons (broad, >8 ppm) | Successful Cyclization |

| ¹⁹F NMR | Shift in F-signal (~2-5 ppm) | Change in electronic environment of the ring |

Protocol B: Copper-Catalyzed Cascade (The "Riluzole" Route)

Target: 2-Amino-Fluorobenzothiazoles (Bioactive Core). Mechanism: Intramolecular C-S bond formation via cross-coupling of an in situ generated thiourea with an ortho-halogen.

Reagents & Equipment[1][2][3][4][5]

-

Precursor: 2-Bromo-4-fluoro-phenyl isothiocyanate (or generated in situ from 2-bromo-4-fluoroaniline).

-

Amine Source: Primary or Secondary Amine (

). -

Catalyst: CuI (10 mol%) or Cu(OAc)₂.

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology

-

One-Pot Assembly:

-

In a screw-cap reaction vial, dissolve 2-bromo-4-fluoro-phenyl isothiocyanate (1.0 mmol) in 1,4-Dioxane (4 mL).

-

Add the amine (

) (1.2 mmol). Stir for 30 mins at RT to form the o-bromo-thiourea intermediate.

-

-

Catalytic Cyclization:

-

Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

-

Critical Step: Degas the solvent by bubbling Nitrogen/Argon for 5 minutes (Oxygen can poison the Cu-catalyst or cause over-oxidation).

-

-

Reaction:

-

Seal the vial and heat to 80–100°C for 12–18 hours.

-

Visual Check: The reaction usually transitions from a green suspension to a dark brown mixture.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (20 mL).

-

Filter through Celite to remove inorganic salts.

-

Wash with 5% aqueous NH₄OH (to sequester copper) followed by Brine.

-

Optimization & Troubleshooting

-

Stalled Reaction: If the thiourea forms but does not cyclize, increase temperature to 110°C or switch to a Pd-catalyst (Pd(PPh₃)₄ / NaOtBu) which is more active for aryl bromides.

-

Ligand Choice: If using sterically hindered amines, switch 1,10-Phenanthroline for L-Proline or DMEDA.

Safety & Handling

-

Isothiocyanates: Potent sensitizers and lachrymators. Always handle in a fume hood. Decontaminate glassware with a mixture of bleach and detergent to hydrolyze residual isothiocyanates.

-

DDQ: Toxic and generates HCN if exposed to strong acids. Use in a well-ventilated area.

-

Fluorinated Compounds: Ensure waste is segregated into halogenated organic waste streams.

References

-

Batey, R. A., et al. "Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Aminobenzimidazoles and 2-Aminobenzothiazoles." Organic Letters, vol. 5, no. 8, 2003, pp. 1381–1384. Link

-

Bose, D. S., et al. "Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis."[1][2] Synthesis, vol. 2007, no.[1][2] 6, 2007, pp. 819–823. Link

-

Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1450–1460. Link

-

Wang, L., et al. "Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C-H Functionalization." Journal of Organic Chemistry, vol. 88, 2023. Link

-

Jordan, A. D., et al. "Conversion of Substituted Arylthioureas to 2-Aminobenzothiazoles." Journal of Organic Chemistry, vol. 68, no. 22, 2003, pp. 8693–8696. Link

Sources

- 1. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]

- 2. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]

2-Fluoro-3-methoxyphenyl isothiocyanate as a building block in medicinal chemistry

[1]

Introduction: The Strategic Value of Fluorinated Isothiocyanates

In the optimization of small molecule drugs, the 2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1806306-88-8) serves as a high-value electrophilic building block.[1] Its utility extends beyond simple scaffold construction; it offers a precise method for introducing the 2-fluoro-3-methoxy substitution pattern—a motif increasingly privileged in kinase inhibitors and GPCR ligands.[1]

Why this Building Block?

-

Electronic Modulation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the isothiocyanate carbon, facilitating rapid nucleophilic attack even with sterically hindered amines.

-

Conformational Control: In the resulting thioureas or ureas, the 2-fluoro substituent often engages in intramolecular hydrogen bonding (F···H-N), locking the molecule into a bioactive planar conformation [1].

-

Metabolic Blocking: The fluorine atom blocks the metabolically labile ortho-position, while the meta-methoxy group acts as a hydrogen bond acceptor, often critical for interacting with hinge regions in kinases [2].

Chemical Reactivity & Workflow

The isothiocyanate (-N=C=S) moiety is a versatile "warhead" for heterocycle synthesis.[1][2][3] The following workflow illustrates its transformation into three critical medicinal chemistry scaffolds: Thioureas , 2-Aminothiazoles , and Thiohydantoins .

Synthetic Pathway Visualization

Figure 1: Divergent synthetic pathways starting from 2-Fluoro-3-methoxyphenyl isothiocyanate.[1] The electrophilic NCS carbon serves as the linchpin for heterocycle assembly.

Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoro-3-methoxyphenyl)-N'-aryl Thioureas

Objective: To couple the isothiocyanate with a functionalized aniline or aliphatic amine.[1]

Mechanism: Nucleophilic addition of the amine nitrogen to the isothiocyanate carbon.[4] The electron-withdrawing 2-fluoro group accelerates this step compared to non-fluorinated analogs.[1]

Materials:

-

2-Fluoro-3-methoxyphenyl isothiocyanate (1.0 equiv)[1]

-

Amine substrate (1.1 equiv)[1]

-

Solvent: Anhydrous THF or DCM (Dichloromethane)[1]

-

Base (Optional): TEA (Triethylamine) or DIPEA (if amine is a salt)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous THF (5 mL).

-

Note: If the amine is supplied as a hydrochloride salt, add TEA (1.2 mmol) and stir for 10 minutes to liberate the free base.

-

-

Addition: Cool the solution to 0°C (ice bath). Add 2-Fluoro-3-methoxyphenyl isothiocyanate (1.0 mmol) dropwise as a solution in THF (2 mL).

-

Insight: While the reaction often proceeds at room temperature, starting at 0°C minimizes impurity formation due to the high reactivity of the fluorinated NCS group.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1]

-

Endpoint: Disappearance of the isothiocyanate peak (approx. 2100 cm⁻¹ in IR, or distinct retention time in LC-MS).

-

-

Work-up:

-

Method A (Precipitation): If the product precipitates, filter the solid, wash with cold Et₂O, and dry under vacuum.

-

Method B (Extraction): Concentrate volatiles.[1] Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 85–95% (Quantitative conversion is common due to the activated electrophile).[1]

Protocol B: Hantzsch Cyclization to 2-Aminothiazoles

Objective: To convert the thiourea intermediate into a thiazole, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogs).

Materials:

-

Thiourea intermediate (from Protocol A)[2]

-

α-Bromoacetophenone derivative (1.1 equiv)[1]

-

Solvent: Ethanol (absolute)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Thiourea (0.5 mmol) in Ethanol (5 mL).

-

Addition: Add the α-Bromo ketone (0.55 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.

-

Isolation: Cool the reaction to RT. The hydrobromide salt of the thiazole often precipitates.

Analytical Data & Troubleshooting

Comparative Reactivity Profile

The following table summarizes the reactivity of the 2-fluoro-3-methoxy analog versus standard phenyl isothiocyanate.

| Parameter | Phenyl Isothiocyanate | 2-Fluoro-3-methoxyphenyl NCS | Impact on Protocol |

| Electrophilicity | Moderate | High | Reacts faster; cooling recommended during addition.[1] |

| Solubility | High in organic solvents | High in organic solvents | No change in solvent selection (THF/DCM).[1] |

| Stability | Stable at RT | Moisture Sensitive | Store under inert gas; avoid aqueous bases during coupling.[1] |

| Metabolic Stability | Low (Ortho-hydroxylation) | High | 2-F blocks Phase I metabolism at the ortho position.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Thiourea) | Hydrolysis of NCS | Ensure solvents are anhydrous. Use a drying tube or N₂ atmosphere. |

| Side Products | Amine dimerization | Add the NCS solution slowly to the amine, not vice-versa, to maintain amine excess locally. |

| Sticky Oil Product | Impurities preventing crystallization | Triturate with cold Hexane/Ether (1:[1]1) or sonicate to induce nucleation.[1] |

Medicinal Chemistry Applications

Bioisosterism and Design

In drug discovery, this building block is often used to replace a standard 3-methoxyaniline moiety.[1] The addition of the 2-fluoro group achieves two goals:

-

Metabolic Hardening: It prevents oxidative metabolism (hydroxylation) at the ortho-position, a common clearance pathway for anilines [3].[1]

-

Sigma-Hole Interactions: The fluorine atom can participate in orthogonal multipolar interactions within a protein binding pocket, potentially improving potency [4].[1]

Case Study: Kinase Inhibition

In the design of Type II kinase inhibitors, the thiourea/urea linker forms critical hydrogen bonds with the "Glu-Lys" pair in the active site. The 2-fluoro-3-methoxy ring sits in the hydrophobic back-pocket. The 3-methoxy group often orients to form a water-mediated hydrogen bond, while the 2-fluoro group locks the torsion angle relative to the urea linker, minimizing the entropic penalty of binding.

Safety & Handling

-

Hazards: Isothiocyanates are potent lachrymators and skin sensitizers.[1] They can cause severe eye and respiratory irritation.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Ventilation: Always handle inside a functioning fume hood.[1]

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the isothiocyanate into a less volatile thiourea/urea derivative before disposal.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

Application Notes & Protocols: A Guide to the Synthesis of Quinazolinone Derivatives Using Aryl Isothiocyanates

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[2][3][4] Several FDA-approved drugs, particularly in oncology, are based on the quinazolinone scaffold, highlighting its clinical significance.[3][5]

Aryl isothiocyanates have emerged as highly effective and versatile reagents for constructing a specific class of these compounds: 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This class of molecules is not only biologically active in its own right but also serves as a crucial synthetic intermediate for further molecular elaboration. This guide provides a detailed exploration of the underlying chemical principles and offers robust, field-proven protocols for the synthesis of these valuable derivatives, aimed at researchers and professionals in drug development.

Scientific Principles: Mechanism of Cyclocondensation

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from anthranilic acid and aryl isothiocyanates proceeds via a well-established cyclocondensation reaction. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is typically initiated by the nucleophilic attack of the primary amine of anthranilic acid on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a 1-(2-carboxyphenyl)-3-arylthiourea intermediate. The proximity of the carboxylic acid group to the newly formed thiourea moiety facilitates a subsequent intramolecular cyclization. This step, often promoted by heat or an acid/base catalyst, involves the elimination of a water molecule to yield the stable, fused heterocyclic quinazolinone ring system.

The choice of solvent and catalyst is pivotal. Protic solvents like ethanol can participate in hydrogen bonding, stabilizing intermediates, while acidic conditions (e.g., glacial acetic acid) can protonate the carbonyl oxygen, increasing the electrophilicity of the carboxylic acid carbon and accelerating cyclization.[6]

Caption: Reaction mechanism for quinazolinone synthesis.

Experimental Protocols

The following protocols provide reliable, step-by-step methodologies for the synthesis of 2-thioxo-quinazolinone derivatives. Adherence to these procedures, including safety precautions for handling reagents like isothiocyanates, is essential.

Protocol 1: Classic Synthesis via Anthranilic Acid

This method represents the foundational approach for reacting anthranilic acid directly with an aryl isothiocyanate. It is robust and adaptable to various substituted starting materials.[6][7]

Materials and Reagents:

-

Substituted Anthranilic Acid (1.0 eq)

-

Substituted Aryl Isothiocyanate (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

TLC plates (Silica gel 60 F254)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the substituted anthranilic acid (e.g., 5-bromoanthranilic acid, 10 mmol, 2.16 g) and the aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate, 10 mmol, 1.70 g).

-

Solvent Addition: Add glacial acetic acid (25 mL) to the flask.

-

Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux (approx. 118°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 8-10 hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Pour the mixture into ice-cold water (100 mL) to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. Recrystallize the solid from hot ethanol to yield the pure 2-thioxo-quinazolinone derivative.

-

Characterization: Dry the purified product under vacuum. Characterize the compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: One-Pot, Three-Component Synthesis from Isatoic Anhydride

This modern approach offers higher efficiency by combining three components in a single step, often under milder and more environmentally friendly conditions.[8][9]

Materials and Reagents:

-

Isatoic Anhydride (1.0 eq)

-

Primary Amine (e.g., aniline) (1.0 eq)

-

Aryl Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

-

Potassium Fluoride on Alumina (KF/Al₂O₃) catalyst (20 mol%)

-

Water (as solvent)

-

Microwave reactor (optional, can be done with conventional heating)

-

Magnetic stirrer

Procedure:

-

Reagent Mixture: In a reaction vessel, combine isatoic anhydride (5 mmol, 0.82 g), the primary amine (5 mmol), the aryl isothiocyanate (5 mmol), and the KF/Al₂O₃ catalyst (approx. 0.2 g).

-

Solvent and Heating: Add water (10 mL) as the solvent. Heat the mixture to 80-90°C with vigorous stirring. If using a microwave reactor, set the temperature to 90°C for a shorter duration (e.g., 15-20 minutes). Conventional heating may take 90-140 minutes.[8]

-

Monitoring: Monitor the reaction for the disappearance of starting materials via TLC.

-

Work-up: Upon completion, cool the reaction mixture. The product typically precipitates from the aqueous solution.

-

Purification: Collect the solid product by filtration. Wash with cold water and then a small amount of cold ethanol. The product is often pure enough after filtration, but recrystallization from ethanol can be performed if necessary.

-

Characterization: Dry and characterize the final product as described in Protocol 1.

Data Presentation: Representative Syntheses

The versatility of this synthetic approach allows for the creation of a diverse library of quinazolinone derivatives. The table below summarizes results for the synthesis of various 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the impact of different substituents and conditions.

| Entry | Anthranilic Acid Derivative | Aryl Isothiocyanate | Conditions | Yield (%) | Reference |

| 1 | Anthranilic acid | Phenyl isothiocyanate | Ethanol, TEA, Reflux | ~90 | [10] |

| 2 | 5-Chloroanthranilic acid | 3-(Trifluoromethyl)phenyl isothiocyanate | Glacial AcOH, Reflux | 85 | [6] |

| 3 | 5-Bromoanthranilic acid | 3-(Trifluoromethyl)phenyl isothiocyanate | Glacial AcOH, Reflux | 82 | [6] |

| 4 | Isatoic Anhydride + Aniline | Phenyl isothiocyanate | KF/Al₂O₃, H₂O, 90°C | 79 | [8] |

| 5 | Isatoic Anhydride + 4-Chloroaniline | Phenyl isothiocyanate | KF/Al₂O₃, H₂O, 90°C | 75 | [8] |

Causality Insights:

-

Substituent Effects: Electron-withdrawing groups on the anthranilic acid ring (e.g., Cl, Br) generally lead to good yields, as seen in entries 2 and 3.[6]

-

Catalyst and Solvent: The use of a heterogeneous, environmentally friendly catalyst like KF/Al₂O₃ in water (entries 4 and 5) provides good to excellent yields, simplifying work-up and aligning with green chemistry principles.[8][9]

Experimental Workflow Overview

To ensure clarity and reproducibility, the entire experimental process can be visualized as a logical flow from preparation to final analysis.

Caption: General laboratory workflow for synthesis.

Applications and Further Transformations

The synthesized 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones are more than just final products; they are valuable platforms for further chemical diversification. The thiol group is particularly reactive and amenable to modifications.

A common and highly effective subsequent reaction is S-alkylation . By reacting the thioxo-quinazolinone with various alkyl or benzyl halides in the presence of a base (e.g., K₂CO₃ in acetone), the sulfur atom can be functionalized to produce a wide array of 2-(alkylthio)quinazolin-4(3H)-ones.[6][7] This strategy dramatically expands the chemical space available for biological screening, allowing for the fine-tuning of properties like potency, selectivity, and solubility. These S-alkylated derivatives have shown promise as COX-2 inhibitors, anticancer agents, and antioxidants.[6]

Conclusion

The synthesis of quinazolinone derivatives using aryl isothiocyanates is a powerful and highly adaptable strategy in medicinal chemistry. The methods described herein, from the classic cyclocondensation to modern one-pot procedures, are efficient, high-yielding, and applicable to a broad range of substrates. By providing a clear mechanistic understanding and robust protocols, this guide empowers researchers to confidently synthesize and diversify these pharmacologically significant heterocyclic compounds, paving the way for the discovery of novel therapeutic agents.

References

-

Azizi, N., et al. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction | Request PDF. Available at: [Link]

-

Hatamjafari, F., et al. (2012). KF/Al2O3 Catalyzed One-Pot Three-Component Process for the Synthesis of Some 2-Thioxoquinazolin-4(1H). Asian Journal of Chemistry. Available at: [Link]

-

MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]

-

ResearchGate. (n.d.). One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | Request PDF. Available at: [Link]

-

Al-Tel, T. H., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

-

Singh, H., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Drug and Alcohol Research. Available at: [Link]

-

Van der Jeught, K., & Stevens, C. V. (2016). CONVERSION OF 2-THIOXO-2,3-DIHYDROQUINAZOLIN-4(1H)-ONES TO N(3)-UNSUBSTITUTED 2-(HET)ARYLQUINAZOLIN-4(3H). HETEROCYCLES. Available at: [Link]

-

Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

Hatamjafari, F., et al. (2013). KF/Al2O3 Catalyzed One-Pot Three-Component Process for the Synthesis of Some 2-Thioxoquinazolin-4(1H)-one Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Semantic Scholar. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available at: [Link]

-

Semantic Scholar. (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Available at: [Link]

-

Ghorab, M. M., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules. Available at: [Link]

-

Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

-

Meftah, O. N., et al. (2023). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Available at: [Link]

-

Ghaffari, M., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. Available at: [Link]

-

Karcz, J., & Wnorowski, K. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

-